2-(4-benzylpiperidin-1-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
2-(4-Benzylpiperidin-1-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:
- Position 7: A 3-methylphenyl substituent, which may enhance lipophilicity and influence pharmacokinetics. Thieno[3,2-d]pyrimidin-4(3H)-one scaffolds are pharmacologically significant, with documented roles in inhibiting kinases (e.g., EGFR, VEGFR-2) and phosphodiesterases (e.g., PDE7) .
Properties
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-7-(3-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3OS/c1-17-6-5-9-20(14-17)21-16-30-23-22(21)26-25(27-24(23)29)28-12-10-19(11-13-28)15-18-7-3-2-4-8-18/h2-9,14,16,19H,10-13,15H2,1H3,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBPUSWIBHXXQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCC(CC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-benzylpiperidin-1-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable pyrimidine precursor.
Introduction of the Benzylpiperidine Moiety: This step involves the alkylation of piperidine with a benzyl halide to form the benzylpiperidine intermediate.
Attachment of the Methylphenyl Group: This can be done through a coupling reaction, such as Suzuki or Heck coupling, to introduce the methylphenyl group onto the thieno[3,2-d]pyrimidine core.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-(4-benzylpiperidin-1-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other biologically active molecules.
Biology: It has shown potential as an inhibitor of specific enzymes or receptors, making it a candidate for further biological studies.
Medicine: The compound’s structure suggests potential therapeutic applications, particularly in the development of drugs targeting specific diseases.
Industry: It can be used in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperidin-1-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(4-benzylpiperidin-1-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one with structurally related thienopyrimidine derivatives, emphasizing substituent variations, molecular properties, and biological activities:
Key Observations:
Substituent Impact on Activity :
- Piperidine/piperazine moieties at Position 2 (e.g., 4-benzylpiperidinyl/piperazinyl) are common in kinase inhibitors, likely due to their ability to occupy hydrophobic pockets .
- Electron-withdrawing groups (e.g., 4-chloro, 4-fluoro) at Position 7 enhance binding affinity in some analogs, as seen in CAS-registered compounds .
Structural Rigidity and Bioactivity: Compounds with rigidified cores (e.g., pyrido-thienopyrimidinones) show improved orientation for target engagement, as seen in Pim-1 kinase inhibitors .
Synthetic Methods: Microwave-assisted synthesis using phosphorus oxychloride (e.g., for 6-arylthienopyrimidines) is a common approach to introduce aryl groups . Pd-catalyzed cross-coupling reactions enable diversification at Position 6, as demonstrated in ethynyl-substituted derivatives .
Physical Properties :
- Melting points for analogs range from 148–300°C, influenced by substituent polarity and crystallinity .
Biological Activity
The compound 2-(4-benzylpiperidin-1-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS No. 1242857-58-4) is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C25H25N3OS
- Molecular Weight : 415.56 g/mol
- CAS Number : 1242857-58-4
Structure
The compound features a thieno[3,2-d]pyrimidine core, which is known for various biological activities, including anti-inflammatory and anticancer properties. The presence of the benzylpiperidine moiety enhances its interaction with biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Kinases : Preliminary studies suggest that it may inhibit specific kinases involved in cancer progression, similar to other pyrimidine derivatives .
- Neurotransmitter Modulation : The piperidine structure suggests potential interactions with neurotransmitter receptors, particularly in neurological disorders .
Pharmacological Effects
- Antitumor Activity : In vitro studies have shown that derivatives of thieno[3,2-d]pyrimidine can inhibit the growth of various cancer cell lines, suggesting that this compound may also possess similar properties.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory effects by modulating cytokine release and inhibiting inflammatory pathways.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of thieno[3,2-d]pyrimidine derivatives, including the target compound. Results indicated significant inhibition of cell proliferation in human cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values in the low micromolar range .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of related compounds in models of neurodegenerative diseases. The results showed that these compounds could reduce oxidative stress markers and improve neuronal survival rates in vitro .
Comparative Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
